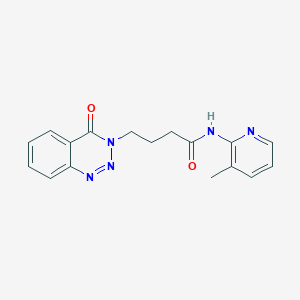![molecular formula C16H18N6O2S B11018295 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B11018295.png)
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features both a thiadiazole and a benzotriazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate oxidizing agent.
Formation of the Benzotriazinone Ring: This involves the diazotization of an aminobenzamide, followed by cyclization to form the benzotriazinone structure.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and benzotriazinone moieties through a suitable linker, often involving amide bond formation under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazinone ring can be reduced to form the corresponding amine.
Substitution: Both the thiadiazole and benzotriazinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring would yield sulfoxides or sulfones, while reduction of the benzotriazinone ring would yield the corresponding amine.
科学的研究の応用
Chemistry
In chemistry, N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. The thiadiazole and benzotriazinone moieties are known to exhibit biological activity, making this compound a candidate for drug development .
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable structures with desirable properties.
作用機序
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions, while the benzotriazinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical reactivities and biological activities.
1,2,3-Benzotriazinone Derivatives: These compounds share the benzotriazinone ring and are known for their stability and potential biological activities.
Uniqueness
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to the combination of both thiadiazole and benzotriazinone moieties in a single molecule
特性
分子式 |
C16H18N6O2S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C16H18N6O2S/c1-11-18-20-16(25-11)17-14(23)9-3-2-6-10-22-15(24)12-7-4-5-8-13(12)19-21-22/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,20,23) |
InChIキー |
KDUAAFQEPXSBCC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018220.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11018227.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11018233.png)
![N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018237.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide](/img/structure/B11018244.png)
![2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide](/img/structure/B11018246.png)
![N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11018253.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tryptophan](/img/structure/B11018266.png)

![6-(4-fluoro-2-methoxyphenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11018281.png)


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B11018298.png)
![1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11018299.png)
